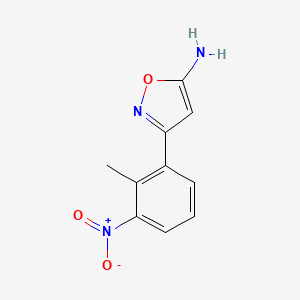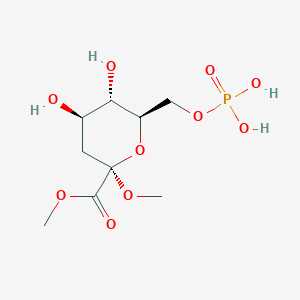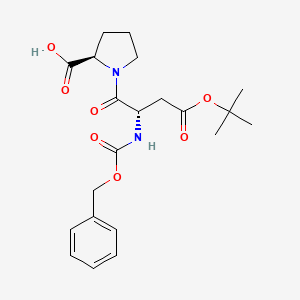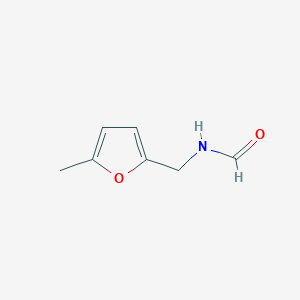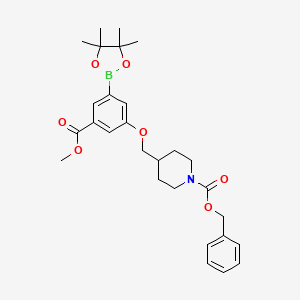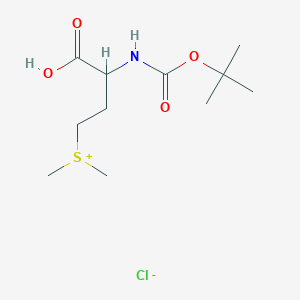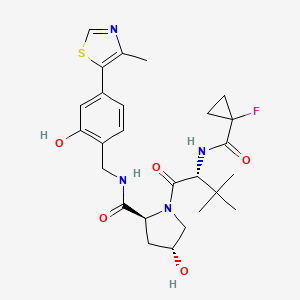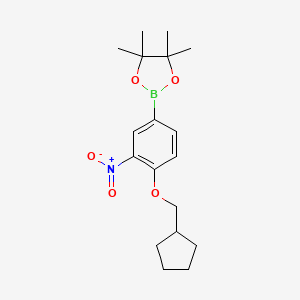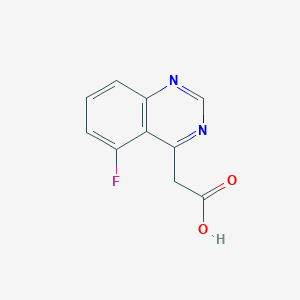![molecular formula C7H12N2O2S B13714135 3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione CAS No. 64732-01-0](/img/structure/B13714135.png)
3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an isopropylthio group attached to the imidazolidine ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylthio)-3-methylimidazolidine-2,4-dione typically involves the reaction of 3-methylimidazolidine-2,4-dione with isopropylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the imidazolidine ring. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of 5-(Isopropylthio)-3-methylimidazolidine-2,4-dione can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The isopropylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Isopropylthio)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The isopropylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylimidazolidine-2,4-dione: Lacks the isopropylthio group, resulting in different chemical and biological properties.
5-(Methylthio)-3-methylimidazolidine-2,4-dione: Similar structure but with a methylthio group instead of an isopropylthio group, leading to variations in reactivity and applications.
5-(Ethylthio)-3-methylimidazolidine-2,4-dione:
Uniqueness
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
64732-01-0 |
|---|---|
Formule moléculaire |
C7H12N2O2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-ylsulfanylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-4(2)12-5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11) |
Clé InChI |
UFBBOWSCYXGFAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1C(=O)N(C(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


